molecular formula C24H26N2O4 B5090928 methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate

methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate

Cat. No. B5090928
M. Wt: 406.5 g/mol
InChI Key: POQFTGFCSKRKML-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate, also known as MPDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate acts as a partial agonist at dopamine D3 receptors, which means that it can activate these receptors to a certain extent but not fully. This partial activation leads to a decrease in dopamine release in the brain, which can have a modulatory effect on reward and motivation pathways. The exact mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate dopamine release in the brain, leading to changes in reward and motivation pathways. It has also been shown to have anxiolytic and antidepressant effects in animal models. This compound has been investigated for its potential use in the treatment of drug addiction, as it can potentially reduce the rewarding effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

Methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate has several advantages for use in lab experiments, including its high selectivity for dopamine D3 receptors, its ability to modulate dopamine release, and its potential therapeutic use in the treatment of neurological disorders. However, its limitations include its partial agonist activity, which can make it difficult to interpret results in experiments, and its potential side effects, which require further investigation.

Future Directions

There are several future directions for research on methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate, including investigating its potential use in the treatment of various neurological disorders, exploring its mechanism of action, and developing more selective and potent dopamine D3 receptor agonists. Additionally, further studies are needed to investigate the potential side effects of this compound and its long-term effects on the brain.

Synthesis Methods

Methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate can be synthesized through a multistep process that involves the reaction of 4-benzylpiperidine with 2,5-dioxopyrrolidine-1-yl benzoate. The resulting compound is then subjected to methylation to obtain this compound.

Scientific Research Applications

Methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate has been extensively studied in the field of neuroscience, particularly in the study of dopamine receptors. It has been shown to selectively bind to dopamine D3 receptors, which are involved in the regulation of reward, motivation, and addiction. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.

properties

IUPAC Name

methyl 4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-30-24(29)19-7-9-20(10-8-19)26-22(27)16-21(23(26)28)25-13-11-18(12-14-25)15-17-5-3-2-4-6-17/h2-10,18,21H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQFTGFCSKRKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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